![molecular formula C8H16ClNO2 B2756710 (2S,4R)-4-Ethylpiperidine-2-carboxylic acid;hydrochloride CAS No. 123811-78-9](/img/structure/B2756710.png)
(2S,4R)-4-Ethylpiperidine-2-carboxylic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(2S,4R)-4-Ethylpiperidine-2-carboxylic acid;hydrochloride” is a compound that belongs to the class of organic compounds known as piperidines . Piperidines are compounds containing the piperidine ring, which is a saturated aliphatic six-member ring with one nitrogen atom and five carbon atoms .
Molecular Structure Analysis
The molecular structure of “(2S,4R)-4-Ethylpiperidine-2-carboxylic acid;hydrochloride” would consist of a six-membered piperidine ring with an ethyl group attached to the 4-position and a carboxylic acid group attached to the 2-position . The hydrochloride indicates that the compound is a salt with a chloride ion .
Chemical Reactions Analysis
The chemical reactions of “(2S,4R)-4-Ethylpiperidine-2-carboxylic acid;hydrochloride” would depend on the functional groups present in the molecule. The carboxylic acid group could undergo reactions such as esterification and amide formation . The piperidine ring could potentially undergo substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(2S,4R)-4-Ethylpiperidine-2-carboxylic acid;hydrochloride” would depend on its molecular structure. For example, the presence of the carboxylic acid group would make the compound acidic . The piperidine ring could potentially make the compound basic .
Scientific Research Applications
Peptide Synthesis and Drug Development
(2S,4R)-4-Ethylpiperidine-2-carboxylic acid hydrochloride: serves as a valuable building block in peptide synthesis. Researchers use it to create specific peptide sequences, especially those related to neuroexcitatory kainoids and antifungal echinocandins. Its chiral nature makes it essential for designing bioactive peptides and pharmaceuticals .
properties
IUPAC Name |
(2S,4R)-4-ethylpiperidine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-2-6-3-4-9-7(5-6)8(10)11;/h6-7,9H,2-5H2,1H3,(H,10,11);1H/t6-,7+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHTBHJHDLOZMMC-HHQFNNIRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCNC(C1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1CCN[C@@H](C1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4R)-4-Ethylpiperidine-2-carboxylic acid;hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.